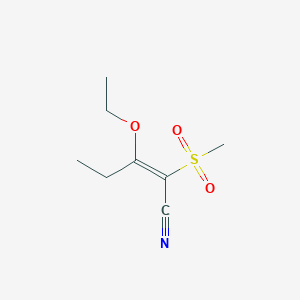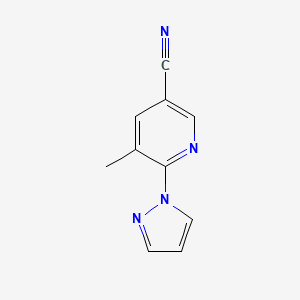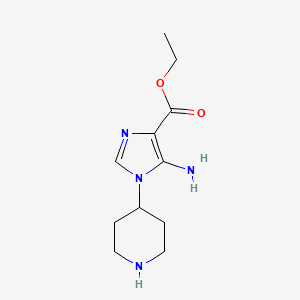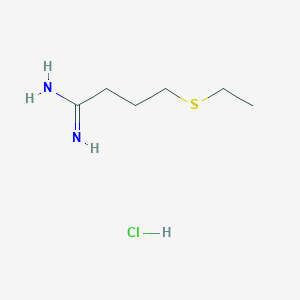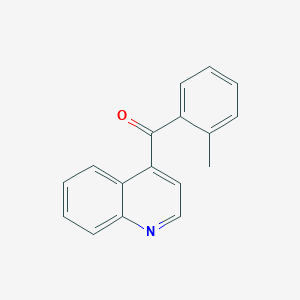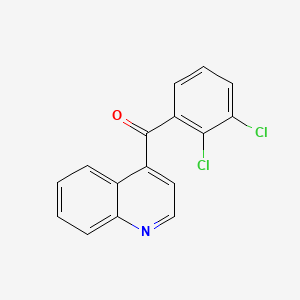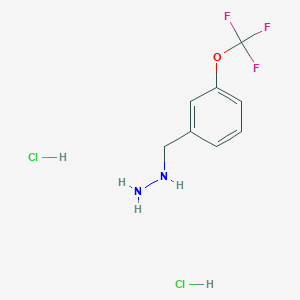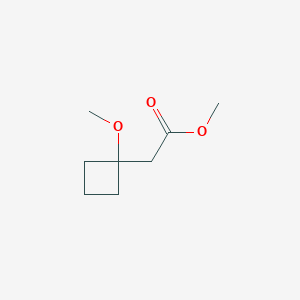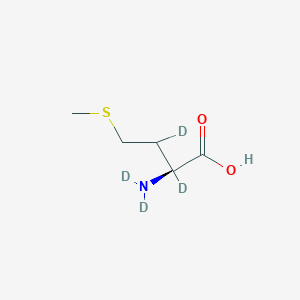
l-Methionine-d4
Descripción general
Descripción
L-Methionine-d4 is the deuterium labeled L-Methionine . L-Methionine is the L-isomer of Methionine, an essential amino acid for human development . Methionine acts as a hepatoprotectant .
Synthesis Analysis
The synthesis of L-Methionine-d4 involves several steps. D,L-[3.3,4,4-2Hq]methionine is synthesized from [2,2,2-2H3] acetic acid in seven steps with an overall yield of 26%. L-[4,4-2H2]methionine is synthesized from N-t-BOC-L-aspartic acid a-benzyl ester in five steps with an overall yield of 40% .Molecular Structure Analysis
The molecular structure of L-Methionine-d4 is similar to that of L-Methionine . The molecular weight is 153.00, and the formula is C5H7D4NO2S .Chemical Reactions Analysis
L-Methionine-d4 is involved in various biochemical reactions. It plays a crucial role in metabolism, innate immunity, and activation of endogenous antioxidant enzymes . It also acts as a methyl donor in methylation reactions .Physical And Chemical Properties Analysis
L-Methionine-d4 is a white, crystalline substance, solid at room temperature . It is slightly soluble in water and insoluble in ethanol . Its point of fusion is 281-283°C .Aplicaciones Científicas De Investigación
Methionine in Poultry Nutrition
A study by Zhang et al. (2017) explored the use of L-methionine (L-Met) in poultry nutrition. They found that methionine supplementation improved growth performance in male broilers and was associated with changes in intestinal nutrient transporter gene expression, suggesting a role in regulating intestinal amino acid absorption (Zhang et al., 2017).
Methionine Conversion in Chick Liver
Dibner and Knight (1984) investigated the conversion of 2-hydroxy-4-(methylthio)butanoic acid (HMB) to L-methionine in chick liver, revealing the stereospecific nature of this process with different enzymes for the D- and L-isomers of HMB. This research provided insights into the biochemical pathways involved in methionine synthesis in chicks (Dibner & Knight, 1984).
Methionine's Role in Type 2 Diabetes
Navik et al. (2019) examined the impact of dietary supplementation with L-Methionine on type 2 diabetes. They discovered that L-Methionine supplementation activates pathways similar to metformin, a common diabetes medication, and alters key one-carbon metabolites, suggesting a potential therapeutic role in metabolic diseases (Navik et al., 2019).
Methionine in Oxidative Stress and Neuroprotection
Catanesi et al. (2021) studied L-methionine's effects on oxidative stress and mitochondrial dysfunction in an in vitro model of Parkinson’s disease. Their results suggested that an L-methionine-enriched diet could be beneficial in protecting neurons from oxidative imbalance and preventing neurodegenerative processes (Catanesi et al., 2021).
Methionine in Aquaculture
Parker et al. (2021) focused on the application of L-methionine in aquaculture, particularly its use as a feed supplement in marine organisms. They characterized the dipeptide dl-methionyl-dl-methionine, highlighting its suitability for marine organisms due to its reduced water solubility and lower excretion rates (Parker et al., 2021).
Methionine and Alzheimer’s-like Neurodegeneration
Tapia-Rojas et al. (2015) investigated the effects of an L-methionine-enriched diet in mice, noting changes in brain structure and function that mimic Alzheimer’s-like neurodegeneration. This study highlighted the potential neurotoxic effects of excessive L-methionine intake (Tapia-Rojas et al., 2015).
Direcciones Futuras
Research suggests that L-Methionine-d4 could be beneficial during aging to protect neurons from oxidative imbalance and mitochondrial dysfunction, thus preventing the progression of neurodegenerative processes . Another study suggests that L-Methionine-d4 could be used for the industrial production of L-Methionine .
Propiedades
IUPAC Name |
(2S)-2,3-dideuterio-2-(dideuterioamino)-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i2D,4D/hD2/t2?,4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEARJCKVFRZRR-WDNFZIOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(CSC)[C@@]([2H])(C(=O)O)N([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
l-Methionine-d4 | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

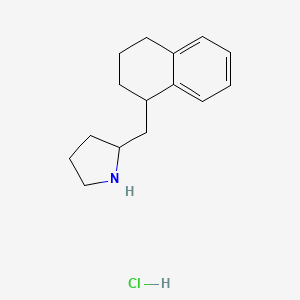
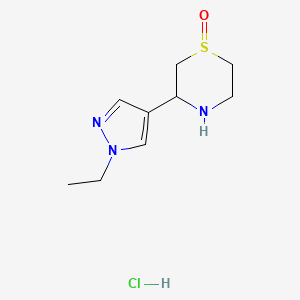
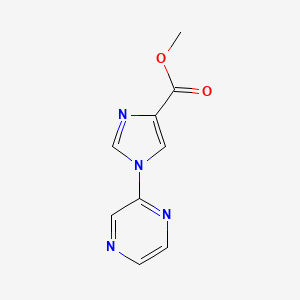
![2-Methyl-2,6-diazaspiro[3.4]octane dihydrochloride](/img/structure/B1433485.png)
![1-[(6-Chloropyridin-2-yl)amino]pyrrolidine-2,5-dione](/img/structure/B1433486.png)
